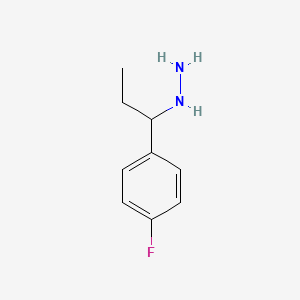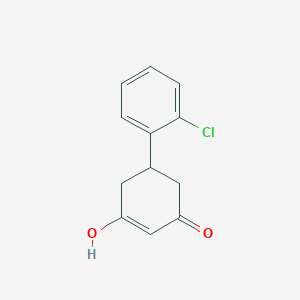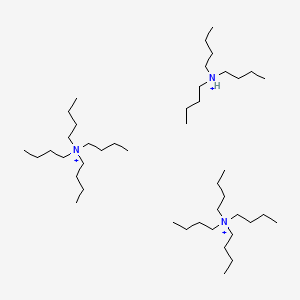
(1-(4-Fluorophenyl)propyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Fluorophenyl)propyl)hydrazine: is an organic compound with the molecular formula C9H13FN2 and a molar mass of 168.21 g/mol It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)propyl)hydrazine typically involves the reaction of 4-fluoroaniline with propylhydrazine under controlled conditions. One common method includes the use of hydrochloric acid to facilitate the reaction . The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds and to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (1-(4-Fluorophenyl)propyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (1-(4-Fluorophenyl)propyl)hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it valuable for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for the treatment of neurological disorders and other medical conditions .
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (1-(4-Fluorophenyl)propyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Additionally, it may interact with receptors to influence cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
(1-(4-Chlorophenyl)propyl)hydrazine: Similar in structure but with a chlorine atom instead of fluorine.
(1-(4-Bromophenyl)propyl)hydrazine: Contains a bromine atom in place of fluorine.
(1-(4-Methylphenyl)propyl)hydrazine: Features a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1-(4-Fluorophenyl)propyl)hydrazine imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1016765-84-6 |
|---|---|
Molekularformel |
C9H13FN2 |
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)propylhydrazine |
InChI |
InChI=1S/C9H13FN2/c1-2-9(12-11)7-3-5-8(10)6-4-7/h3-6,9,12H,2,11H2,1H3 |
InChI-Schlüssel |
HWSWJRNRTRBAME-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)F)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
![ethyl 4-(5-{1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]cyclohexyl}-1H-tetrazol-1-yl)benzoate](/img/structure/B12447331.png)
![4,6-Dichloro-1-(2,4-difluorophenyl)pyrazolo[3,4-D]pyrimidine](/img/structure/B12447343.png)

![4-tert-butyl-N-{[3-methoxy-4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B12447356.png)
![3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12447367.png)
![(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B12447368.png)


![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12447381.png)
![6-(4-Chlorophenyl)-2-[(oxiran-2-ylmethyl)sulfanyl]-4-phenylpyridine-3-carbonitrile](/img/structure/B12447383.png)
![2-{[(4-Tert-butylphenyl)carbonyl]amino}-5-methylbenzoic acid](/img/structure/B12447398.png)

